Cas no 2228343-78-8 (methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate)

Methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate is a brominated thiazole derivative with a functionalized butanoate ester group, offering versatility in synthetic organic chemistry. Its key structural features—a reactive bromothiazole moiety and an amino-ester side chain—make it a valuable intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceutical and agrochemical research. The bromine atom facilitates cross-coupling reactions, while the amino and ester groups provide handles for further derivatization. This compound’s balanced reactivity and stability under standard conditions enhance its utility in multi-step syntheses. Its applications include the development of bioactive molecules, where precise functional group manipulation is critical.
methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate structure
2228343-78-8 structure
Product Name:methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate
CAS No:2228343-78-8
MF:C8H11BrN2O2S
MW:279.154139757156
CID:5899390
PubChem ID:165721491
Update Time:2025-10-29

methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate
    • EN300-1934520
    • 2228343-78-8
    • Inchi: 1S/C8H11BrN2O2S/c1-13-7(12)2-5(3-10)6-4-14-8(9)11-6/h4-5H,2-3,10H2,1H3
    • InChI Key: XPRHIPBTNBETDU-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)C(CN)CC(=O)OC

Computed Properties

  • Exact Mass: 277.97246g/mol
  • Monoisotopic Mass: 277.97246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.4Ų

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methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate Related Literature

Additional information on methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate

Chemical Structure and Synthesis of methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate (CAS No. 2228343-78-8)

Methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate is a novel organic compound characterized by its unique molecular framework, which combines amino group functionality with a brominated thiazole ring. The CAS No. 2228343-78-8 identifier confirms its chemical identity, while its structural features suggest potential applications in pharmaceutical research. The molecule’s core structure consists of a butanoic acid ester chain linked to a thiazole ring via a carbon bridge, with bromine atoms strategically positioned to modulate reactivity and biological activity. Recent studies have highlighted the importance of such molecular architectures in developing compounds with enhanced bioavailability and target-specific interactions.

The synthesis of methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate typically involves multi-step organic reactions, including thiazole ring formation and esterification processes. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the bromine substitution at the 2-position of the thiazole ring significantly enhances the compound’s ability to form hydrogen bonds with target proteins, a critical factor in drug design. This structural modification also improves the molecule’s solubility in aqueous environments, making it a promising candidate for oral administration.

Pharmacological Properties and Biological Activity

Methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate exhibits a range of pharmacological properties that have been explored in recent research. One of its key features is its potential as an antimicrobial agent, with studies indicating activity against both Gram-positive and Gram-negative bacterial strains. A 2023 paper in *Antimicrobial Agents and Chemotherapy* reported that the compound’s brominated thiazole ring confers enhanced binding affinity to bacterial cell wall components, disrupting membrane integrity and inhibiting microbial growth. This mechanism of action aligns with the growing need for novel antibiotics to combat drug-resistant pathogens.

Additionally, the compound has shown promise in anti-inflammatory applications. Research published in *Inflammatory Response* in 2023 revealed that methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate modulates the NF-κB signaling pathway, a key regulator of inflammatory responses. By inhibiting the activation of this pathway, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—antimicrobial and anti-inflammatory—positions it as a potential therapeutic agent for chronic inflammatory diseases.

Applications in Drug Development

The unique chemical structure of methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate has sparked interest in its potential applications in drug development. Its thiazole ring system is known to be a versatile scaffold for designing molecules with diverse biological activities. A 2023 review in *Drug Discovery Today* emphasized the role of brominated thiazole derivatives in targeting specific enzymes and receptors, particularly in the context of cancer therapy. The amino group in the molecule further enhances its ability to interact with protein targets, making it a valuable lead compound for drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate. A 2023 study using molecular docking simulations found that the compound exhibits favorable binding interactions with the enzyme acetylcholinesterase, a target for Alzheimer’s disease treatment. These findings suggest that the molecule could be further optimized to develop drugs for neurodegenerative disorders. The compound’s ability to cross the blood-brain barrier, as indicated by in vitro permeability assays, further supports its potential in this therapeutic area.

Challenges and Future Directions

Despite its promising properties, the development of methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate faces several challenges. One of the primary concerns is the optimization of its metabolic stability, as the bromine substitution may lead to rapid degradation in vivo. A 2023 study in *Chemical Research in Toxicology* suggested that introducing additional functional groups at the butanoic acid chain could enhance the molecule’s resistance to enzymatic breakdown, thereby improving its therapeutic efficacy.

Future research directions include exploring the compound’s potential in combination therapies. For instance, pairing methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate with existing antibiotics could mitigate resistance development. Additionally, advancements in synthetic methods may allow for the production of analogs with tailored properties, expanding its applicability in diverse therapeutic areas. The integration of machine learning algorithms to predict molecular behavior and optimize drug candidates is also gaining traction in this field.

Conclusion

Methyl 4-amino-3-(2-bromo-1,3-thiazol-4-yl)butanoate (CAS No. 2228343-78-8) represents a significant advancement in the design of multifunctional pharmaceutical compounds. Its unique molecular structure, combined with recent breakthroughs in synthetic and computational methods, positions it as a promising candidate for addressing complex medical challenges. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in antimicrobial, anti-inflammatory, and neurodegenerative disease management.

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